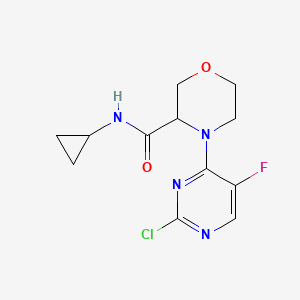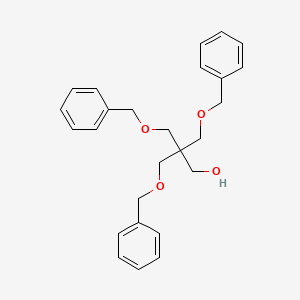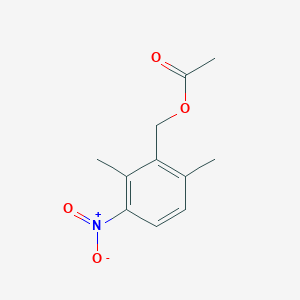![molecular formula C21H17BrN4O3S B8390803 2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine](/img/structure/B8390803.png)
2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromobenzo dioxolyl group, a methoxybenzyl group, and an imidazopyridinylamine core, making it an interesting subject for scientific research.
准备方法
The synthesis of 2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Bromobenzo Dioxolyl Group: This step involves the bromination of benzo dioxole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Imidazopyridinylamine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone.
Attachment of the Methoxybenzyl Group: This step may involve a nucleophilic substitution reaction where the methoxybenzyl group is introduced to the imidazopyridinylamine core.
Final Assembly: The final step involves the coupling of the bromobenzo dioxolyl group with the imidazopyridinylamine core, possibly through a thiol-ene reaction or other suitable coupling reactions.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially using automated synthesis techniques and continuous flow reactors.
化学反应分析
2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce certain functional groups within the compound.
Substitution: The bromine atom in the bromobenzo dioxolyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
科学研究应用
2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.
Medicine: The compound could be explored for its therapeutic potential, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用机制
The mechanism of action of 2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular metabolism, proliferation, or apoptosis.
相似化合物的比较
Similar compounds to 2-[(6-bromo-1,3-benzodioxol-5-yl)thio]-1-[(4-methoxyphenyl)methyl]-1H-Imidazo[4,5-c]pyridin-4-amine include:
2-(6-Chlorobenzo[1,3]dioxol-5-ylsulfanyl)-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-ylamine: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
2-(6-Bromobenzo[1,3]dioxol-5-ylsulfanyl)-1-(4-methylbenzyl)-1H-imidazo[4,5-c]pyridin-4-ylamine: The presence of a methyl group instead of a methoxy group can influence the compound’s properties.
2-(6-Bromobenzo[1,3]dioxol-5-ylsulfanyl)-1-(4-hydroxybenzyl)-1H-imidazo[4,5-c]pyridin-4-ylamine: The hydroxy group may enhance the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
属性
分子式 |
C21H17BrN4O3S |
|---|---|
分子量 |
485.4 g/mol |
IUPAC 名称 |
2-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-1-[(4-methoxyphenyl)methyl]imidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C21H17BrN4O3S/c1-27-13-4-2-12(3-5-13)10-26-15-6-7-24-20(23)19(15)25-21(26)30-18-9-17-16(8-14(18)22)28-11-29-17/h2-9H,10-11H2,1H3,(H2,23,24) |
InChI 键 |
YFHOJUSTMXSTFI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C3=C(C(=NC=C3)N)N=C2SC4=C(C=C5C(=C4)OCO5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















